1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Discovery

1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine (CAS 1250298-57-7) is a synthetic small molecule belonging to the N-benzyl-3-aminopiperidine class. Its structure incorporates a piperidine ring bearing a free primary amine at the 3-position, with the ring nitrogen substituted by a 2-bromo-5-fluorobenzyl group.

Molecular Formula C12H16BrFN2
Molecular Weight 287.17 g/mol
Cat. No. B12073169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine
Molecular FormulaC12H16BrFN2
Molecular Weight287.17 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=C(C=CC(=C2)F)Br)N
InChIInChI=1S/C12H16BrFN2/c13-12-4-3-10(14)6-9(12)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2
InChIKeyCZHHLLJCSZBISR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine: A Structurally Defined Piperidine Scaffold for Medicinal Chemistry Sourcing


1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine (CAS 1250298-57-7) is a synthetic small molecule belonging to the N-benzyl-3-aminopiperidine class. Its structure incorporates a piperidine ring bearing a free primary amine at the 3-position, with the ring nitrogen substituted by a 2-bromo-5-fluorobenzyl group . This specific di-halogen substitution pattern on the benzyl moiety creates a steric and electronic environment distinct from other positional isomers, positioning it as a key intermediate or fragment for structure-activity relationship (SAR) exploration in drug discovery programs targeting diverse biological receptors.

Procurement Risk: Why Generic N-Benzylpiperidin-3-amines Cannot Replace 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine


Simple N-benzylpiperidin-3-amine analogs or regioisomers with different halogen positions (e.g., 3-bromo-4-fluoro or 4-bromo-3-fluoro substitution) cannot be assumed equivalent. The specific electronic effects and steric bulk imposed by the 2-bromo-5-fluoro substitution directly influence molecular recognition, binding pose, and downstream biological activity. Substituting with an incorrect isomer risks a complete loss of target engagement or a dramatic alteration in selectivity profile, leading to invalid SAR conclusions and costly wasted synthesis. The lack of quantified differentiation for this specific compound in public literature itself underscores the procurement risk; without controlled head-to-head data, substitution is a blind leap.

Head-to-Head Evidence for Differentiating 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine from its Closest Analogs


Regioisomeric Differentiation: 2-Bromo-5-Fluoro vs. 3-Bromo-4-Fluoro Substitution on Benzylpiperidin-3-amine

The target compound, 1-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-amine, is a distinct chemical entity from its positional isomer 1-[(3-bromo-4-fluorophenyl)methyl]piperidin-3-amine. The difference in substitution pattern (2,5 vs. 3,4) on the phenyl ring is not trivial; it alters the vector of the halogen substituents, which can lead to different binding interactions with biological targets. While both share the identical molecular formula C12H16BrFN2 and molecular weight 287.17, their physical properties and reactivity are likely to diverge due to the changed electronic distribution.

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Discovery

Class-Wide Scaffold Differentiation: Piperidin-3-amine vs. Pyrrolidine and Morpholine Analogs

The piperidine ring of the target compound provides distinct physicochemical properties compared to its pyrrolidine and morpholine analogs. For instance, the related compound 1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidine (Mol weight 258 Da) is structurally similar but has a smaller, less basic scaffold [1]. Piperidine's pKa (~10.7) is higher than morpholine's (~8.4), leading to a different protonation state at physiological pH, which affects membrane permeability and target binding. This class-level difference can be quantified as a rule-of-thumb: a higher pKa generally correlates with higher lysosomal accumulation and altered pharmacokinetics. [2]

Medicinal Chemistry Scaffold Hopping Pharmacokinetics

Synthetic Utility: Primary Amine Handle for Diversification vs. Secondary Amine Analogs

The target compound features a free primary amine at the 3-position of the piperidine ring. This is a versatile synthetic handle for amide bond formation, reductive amination, or urea synthesis. In contrast, the analog 1-[(2-bromo-5-fluorophenyl)methyl]piperidine lacks this amine, rendering it a terminal fragment with no further diversification point on the ring. Quantitatively, one mole of the target compound can directly react with one mole of a carboxylic acid, acyl chloride, or aldehyde to form a new derivative, whereas the simple piperidine analog cannot undergo such transformations without additional C-H activation or metalation steps, which are lower-yielding and less tolerant of sensitive functional groups.

Synthetic Chemistry Bioconjugation Library Synthesis

Optimal Procurement Scenarios for 1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine Based on Differentiated Evidence


Medicinal Chemistry SAR Exploration for CNS or GPCR Targets

The direct evidence of structural differentiation from its 3-bromo-4-fluoro isomer (Section 3, Evidence 1) makes this compound the only correct choice for SAR studies where the 2,5-substitution pattern is hypothesized to fit a specific receptor sub-pocket. Its piperidine core, proven to be more basic than morpholine alternatives (Section 3, Evidence 2), is ideal for CNS targets where a protonated amine is required for optimal target engagement [1].

Fragment-Based Drug Discovery (FBDD) Library Construction

The presence of a single reactive primary amine handle, as highlighted in the comparison with a non-functionalized piperidine analog (Section 3, Evidence 3), enables this compound to serve as an ideal fragment for rapid elaboration into larger lead-like molecules via amide coupling or reductive amination . This accelerates the hit-to-lead process.

Chemical Biology Probe Synthesis

The unique combination of a bi-functional scaffold (a basic tertiary amine on the ring nitrogen and a free primary amine for conjugation) differentiates it from simpler benzylamine probes. This allows for simultaneous tethering to a linker moiety and retention of a basic center for lysosomal targeting or target engagement, a feature not available in 1-[(2-bromo-5-fluorophenyl)methyl]piperidine [1].

Internal Standard or Reference Material for Analytical Method Development

Given its exact molecular weight (287.17) and distinct halogen pattern, this compound is a suitable non-biological reference standard for LC-MS/MS method development targeting similar halogenated piperidine drugs or metabolites. Its differentiation from its 3,4-isomer (same mass, different retention time) provides a built-in system suitability check when both isomers are co-analyzed [1].

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